Isopropanol-d7
Overview
Description
Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol (isopropyl alcohol). In this compound, all the hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This alteration significantly enhances the molecule’s nuclear properties, making it particularly valuable in scientific research, especially in the fields of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Mechanism of Action
Target of Action
Isopropanol-d7, a deuterated variant of isopropanol, is primarily used in scientific research and industrial applications . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . The primary targets of this compound are the molecules involved in these processes, particularly in the analysis of enzyme kinetics and the determination of reaction rates .
Mode of Action
The precise mechanism of action for this compound remains an area of ongoing investigation . One theory suggests that the deuterium atom alters the hydrogen-bonding properties of the molecule, potentially influencing its interactions with other molecules . This alteration could affect the molecule’s behavior in various chemical reactions, making it a valuable tool in scientific research and industrial processes .
Biochemical Pathways
This compound plays a significant role in various biochemical pathways. For instance, it has been used in the thermophilic bioconversion of sugars and syngas using metabolically engineered Moorella thermoacetica . A metabolic pathway related to acetone reduction was selected, and acetone conversion to Isopropanol was achieved via the heterologous expression of secondary alcohol dehydrogenase (sadh) in the thermophilic bacterium .
Pharmacokinetics
For instance, a study showed that the elimination of both isopropanol and its major metabolite, acetone, obeyed apparent first-order kinetics with half-lives of 6.4 and 22.4 hours, respectively . .
Result of Action
The result of this compound’s action largely depends on its application. In organic synthesis, it can influence the outcome of the reaction due to its unique hydrogen-bonding properties . In enzyme kinetics analysis and reaction rate determination, it can provide valuable data that contribute to the understanding of these processes .
Biochemical Analysis
Biochemical Properties
Isopropanol-d7 plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with isopropanol dehydrogenase (IDH), an enzyme that exhibits high catalysis ability . The interaction between this compound and IDH is crucial for the enzyme’s function .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components, including enzymes and proteins
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of these involves binding interactions with biomolecules, such as enzymes. For example, it interacts with IDH, potentially influencing the enzyme’s activity . This interaction may lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropanol-d7 typically involves the catalytic exchange of hydrogen atoms in isopropanol with deuterium atoms. This can be achieved using deuterium oxide (heavy water) in the presence of a suitable catalyst, such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in a high-pressure reactor with a catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve maximum yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Isopropanol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to acetone-d6 using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to propane-d8 using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Acetone-d6.
Reduction: Propane-d8.
Substitution: Isopropyl halides-d7.
Scientific Research Applications
Isopropanol-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable solvent and reference standard.
Mass Spectrometry: this compound is used as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses.
Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Chemical Kinetics: this compound is employed to study reaction mechanisms and kinetics by observing the effects of deuterium substitution on reaction rates.
Comparison with Similar Compounds
Isopropanol (Isopropyl Alcohol): The non-deuterated form of Isopropanol-d7, commonly used as a solvent and disinfectant.
Methanol-d4: A deuterated form of methanol, used in NMR spectroscopy and other analytical techniques.
Ethanol-d6: A deuterated form of ethanol, also used in NMR spectroscopy and as a solvent in various chemical reactions.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the molecule’s nuclear properties, making it a valuable tool for studying reaction mechanisms and molecular dynamics .
Biological Activity
Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol. Its unique isotopic composition enhances its utility in various scientific applications, particularly in biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the replacement of all hydrogen atoms with deuterium. This modification significantly alters its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is primarily used in metabolic studies to trace the incorporation of deuterium into biological molecules and to investigate reaction mechanisms in chemical kinetics.
Biochemical Pathways
This compound participates in several biochemical pathways. It has been utilized in the thermophilic bioconversion of sugars and syngas through metabolically engineered organisms such as Moorella thermoacetica. The compound's unique hydrogen-bonding properties influence reaction outcomes in organic synthesis.
Pharmacokinetics
The pharmacokinetics of this compound mirror that of its non-deuterated counterpart. Studies indicate that both isopropanol and its major metabolite, acetone, are eliminated from the body following first-order kinetics, with half-lives of approximately 6.4 hours for isopropanol and 22.4 hours for acetone.
Cellular Effects
This compound interacts with various enzymes and proteins within cells. Notably, it has been shown to interact with isopropanol dehydrogenase (IDH), influencing enzyme activity and potentially altering metabolic pathways. The compound's role in cellular processes is complex; it affects cell function through binding interactions with biomolecules.
Toxicity Case Study
A significant case study highlights the potential toxicity associated with isopropanol exposure. A patient developed severe hypoglycemia and altered mental status after using large amounts of isopropanol transdermally as a home remedy. Laboratory tests revealed elevated plasma levels of both isopropanol and acetone. This case underscores the importance of understanding the biological effects of isopropanol derivatives like this compound when considering their safety profiles .
Research Applications
This compound's isotopic properties make it particularly useful in various research applications:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The distinct signals produced by deuterium enhance the resolution and accuracy of NMR analyses.
- Mass Spectrometry : It serves as an internal standard to improve quantitative analysis accuracy.
- Metabolic Studies : Researchers utilize this compound to trace metabolic pathways and understand the incorporation of deuterium into biological systems.
- Chemical Kinetics : The compound aids in studying reaction mechanisms by observing how deuterium substitution affects reaction rates .
Summary Table of Biological Activities
Activity | Description |
---|---|
NMR Spectroscopy | Provides distinct signals for enhanced analysis |
Mass Spectrometry | Acts as an internal standard for accurate quantification |
Metabolic Tracing | Traces incorporation of deuterium into biological molecules |
Chemical Kinetics Research | Studies reaction mechanisms influenced by deuterium substitution |
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480717 | |
Record name | Isopropanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19214-96-1 | |
Record name | Isopropanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.